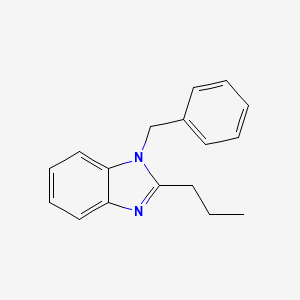

1-Benzyl-2-propylbenzimidazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Molecular Structure Analysis

Benzimidazoles are formed by the fusion of a benzene ring and an imidazole moiety . The specific molecular structure of “1-Benzyl-2-propylbenzimidazole” would likely follow this general structure, with additional groups attached at the 1 and 2 positions of the benzimidazole ring.Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. While benzimidazoles in general have been noted for their stability and bioavailability , the specific properties of “this compound” are not detailed in the available literature.Wissenschaftliche Forschungsanwendungen

Antitumor Activity

- A study on symmetric bisbenzimidazole-based DNA minor groove-binding agents, including derivatives of benzimidazole, has shown potent growth inhibition in ovarian carcinoma cell lines. These compounds demonstrated antitumor activity by binding in the A/T minor groove region of B-DNA duplexes, highlighting their potential as cancer therapeutics (Mann et al., 2001).

Corrosion Inhibition

- Benzimidazole derivatives have been found effective as corrosion inhibitors for iron in hydrochloric acid solutions, suggesting applications in industrial maintenance and protection. Their efficiency varies with the molecular structure and concentration, providing insights into designing better corrosion-resistant materials (Khaled, 2003).

Antibacterial Agents

- Novel bisbenzimidazole compounds have shown significant activity as Escherichia coli topoisomerase IA inhibitors, presenting a new avenue for antibacterial drug development. These findings underscore the potential of benzimidazole derivatives in addressing antibiotic resistance issues (Nimesh et al., 2014).

Agricultural Applications

- In the agricultural sector, benzimidazole derivatives like carbendazim have been encapsulated in nanoparticles to create sustained-release fungicide formulations. These advanced delivery systems aim to reduce environmental impact while improving efficacy against fungal diseases in crops (Campos et al., 2015).

Cancer Cell Proliferation Inhibition

- Carbendazim, a benzimidazole derivative, has been studied for its ability to inhibit cancer cell proliferation by affecting microtubule dynamics. This action mechanism suggests its potential use in cancer therapy, particularly for drug-resistant and p53-deficient cell lines (Yenjerla et al., 2009).

Antimicrobial Potential

- The benzimidazole scaffold has been reviewed for its broad antimicrobial potential, including activities against bacteria and fungi. This versatility makes benzimidazole derivatives attractive candidates for developing new antimicrobial agents (Tahlan et al., 2019).

Zukünftige Richtungen

Benzimidazole derivatives have been the subject of extensive research due to their wide range of pharmacological applications . Future research may continue to explore the synthesis, properties, and potential applications of novel benzimidazole derivatives, including potentially “1-Benzyl-2-propylbenzimidazole”.

Eigenschaften

IUPAC Name |

1-benzyl-2-propylbenzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2/c1-2-8-17-18-15-11-6-7-12-16(15)19(17)13-14-9-4-3-5-10-14/h3-7,9-12H,2,8,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQFQEJQLYSKIEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC2=CC=CC=C2N1CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone](/img/structure/B2669915.png)

![9-(5-chloro-2-methylphenyl)-1,7-dimethyl-3-(2-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2669918.png)

![5-Bromo-2-[(2,6-dichlorobenzyl)oxy]benzaldehyde](/img/structure/B2669921.png)

![N-[2-(hydroxymethyl)-2,3-dihydro-1H-benzo[f]chromen-1-yl]-N,2,2-trimethylpropanamide](/img/structure/B2669928.png)

![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(2-chloro-5-fluorophenyl)methanone](/img/structure/B2669929.png)

![N-(2-methoxyethyl)-2-(methylsulfanyl)-N-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B2669930.png)

![4-[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine](/img/structure/B2669931.png)

![Methyl 3-(4-cyano-3-methyl-1-piperidin-1-ylpyrido[1,2-a]benzimidazol-2-yl)propanoate](/img/structure/B2669933.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-oxoindolin-5-yl)acrylamide](/img/structure/B2669934.png)